2-(3-Methylbenzoyl)-4-methylpyridine
Description
2-(3-Methylbenzoyl)-4-methylpyridine is a substituted pyridine derivative featuring a 4-methyl group on the pyridine ring and a 3-methylbenzoyl substituent at the 2-position.
Properties
IUPAC Name |
(3-methylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-11(2)6-7-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXJOKCKAQBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-58-0 | |
| Record name | 4-methyl-2-(3-methylbenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3-methylbenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts acylation mechanism, where the acyl chloride reacts with the pyridine ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(3-Carboxybenzoyl)-4-methylpyridine.
Reduction: 2-(3-Methylbenzyl)-4-methylpyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methylbenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzoyl)-4-methylpyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Biological Activity
2-(3-Methylbenzoyl)-4-methylpyridine, with the CAS number 1187166-58-0, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group and a benzoyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:
Research indicates that this compound may interact with various biological macromolecules, including proteins and nucleic acids. These interactions can modulate enzymatic activities or influence receptor functions, potentially leading to therapeutic effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and its effects on cellular mechanisms.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The specifics of these interactions remain to be fully elucidated but indicate a promising avenue for further research.
Interaction with Proteins
The compound's ability to bind to proteins may influence critical biological pathways. For example, it has been suggested that it could act as an inhibitor for certain protein-protein interactions, akin to other related compounds studied in the literature .
Case Studies
- Inhibition Studies : A study highlighted the binding affinity of this compound analogs to target proteins involved in cellular signaling pathways. The findings indicated that modifications in the benzoyl moiety could enhance binding affinity and specificity .
- Toxicity Assessments : In vitro toxicity assessments were conducted using various cell lines. Results indicated that at certain concentrations, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
